2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Description
The compound “2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide” is a modified nucleoside analog characterized by a β-D-ribofuranosyl sugar moiety attached to a pyrimidine ring. The structure includes a 2-chloroacetamide group at the 4-position of the pyrimidine ring and a 2-oxo substituent, forming a uracil-like scaffold. Synonyms for this compound include 4-Acetyl-1-(β-D-ribofuranosyl)cytosine and N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide .
The ribofuranosyl group confers hydrophilicity due to its three hydroxyl groups and hydroxymethyl substituent, distinguishing it from non-sugar-containing analogs.
Properties
Molecular Formula |
C11H14ClN3O6 |
|---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9-,10-/m1/s1 |
InChI Key |
WEJWVQRPBCYTRE-UUOKUNOPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a cytidine or a related pyrimidine nucleoside, which contains the sugar moiety (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane. The sugar hydroxyl groups may be protected using standard protecting groups such as silyl ethers or acyl groups to prevent side reactions during subsequent steps.
Introduction of the 2-Chloroacetamide Group
The key step is the selective substitution or acylation at the 4-position of the pyrimidine ring with a 2-chloroacetamide moiety. This can be achieved by:
- Reacting the nucleoside with 2-chloroacetyl chloride or 2-chloroacetamide derivatives under controlled conditions.
- Using base catalysts such as triethylamine or pyridine to facilitate nucleophilic substitution.
- Maintaining low temperatures to avoid decomposition or side reactions.
Protection and Deprotection of Hydroxyl Groups
- Hydroxyl groups on the sugar ring are protected before acylation to avoid unwanted reactions.
- After the acylation step, protecting groups are removed under mild acidic or basic conditions to regenerate free hydroxyl groups.
- Common protecting groups include TBDMS (tert-butyldimethylsilyl) or acetyl groups.
Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Crystallization may be used for final purification to obtain analytically pure compound.
Research Findings and Optimization
Recent patent literature (WO2024233308A2) and related synthetic patents describe methods for preparing nucleoside derivatives with modifications at the pyrimidine ring, including halogenated acetamide groups, emphasizing:
- Use of mild reaction conditions to preserve stereochemistry of the sugar moiety.
- Optimization of solvent systems (e.g., dichloromethane, DMF) to improve yield.
- Stepwise protection/deprotection to maximize selectivity and minimize side products.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | Cytidine or protected nucleoside | Base nucleoside scaffold | Sugar hydroxyls protected |
| Acylation | 2-chloroacetyl chloride, base (Et3N) | Introduce 2-chloroacetamide group | Low temperature (0-5°C) |
| Protection of hydroxyls | TBDMS-Cl or Ac2O, pyridine | Protect sugar hydroxyl groups | Prevent side reactions |
| Deprotection | TBAF (for silyl) or mild acid/base | Remove protecting groups | Regenerate free hydroxyls |
| Purification | Silica gel chromatography, HPLC | Isolate pure product | Confirm stereochemistry |
Summary of Key Research Insights
- The stereochemistry of the sugar moiety is preserved by careful control of reaction conditions.
- The 2-chloroacetamide group is introduced via acylation with 2-chloroacetyl chloride, which is a common and effective reagent for such modifications.
- Protection of hydroxyl groups is critical to avoid side reactions and to achieve high purity.
- Purification techniques are essential to separate the desired compound from closely related impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated acetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide may exhibit antiviral properties. The presence of the oxopyrimidine ring can enhance binding affinity to viral enzymes or receptors, potentially inhibiting viral replication. Studies focusing on related structures have documented effective inhibition of RNA viruses, suggesting that this compound could be evaluated for antiviral efficacy against pathogens such as HIV and Hepatitis C virus.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar pyrimidine derivatives have been shown to inhibit DNA synthesis in cancer cells by acting as antimetabolites. The ability to interfere with nucleotide metabolism positions this compound as a candidate for further investigation in cancer therapeutics.
Biochemical Mechanisms
Understanding the biochemical pathways influenced by this compound is crucial for elucidating its therapeutic potential. Potential mechanisms include:
- Inhibition of Nucleoside Kinases : The compound may act as an inhibitor of nucleoside kinases involved in nucleotide metabolism.
- Modulation of Enzyme Activity : Its interaction with specific enzymes could alter metabolic pathways relevant to viral replication or cancer cell proliferation.
Case Studies
A review of literature reveals several studies that highlight the applications of similar compounds:
- Antiviral Efficacy : A study demonstrated that pyrimidine derivatives inhibited the replication of the influenza virus in vitro, showcasing the potential for similar compounds to exert antiviral effects.
- Cancer Research : Clinical trials involving nucleoside analogs have shown promise in treating various cancers by disrupting DNA synthesis in rapidly dividing cells.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Key Differences :
- The target compound’s ribofuranosyl group enhances hydrophilicity, whereas the pyrazole derivative’s aromatic systems favor lipophilicity.
- The pyrazole derivative’s planar structure and intermolecular hydrogen bonding suggest solid-state stability , while the target compound’s sugar moiety may confer solubility in polar solvents.
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Structure: A thieno-pyrimidine fused ring system with acetamide and methyl groups.
- Synthesis : Acetylation of a precursor using acetyl chloride in pyridine, yielding 73% after recrystallization .
- Spectroscopy : IR shows C=O stretches at 1,730 and 1,690 cm⁻¹; ¹H-NMR confirms acetamide (δ 2.10 ppm) and aromatic protons .
- Applications: Not specified, but similar fused-ring systems are explored in kinase inhibition .
Comparison :
- Lacks a chloro substituent but shares the acetamide group.
- The thieno-pyrimidine core may enable π-stacking interactions, contrasting with the target compound’s hydrogen-bonding capacity from ribose hydroxyls.
2-Chloro-N-dibenzo[b,d]furan-3-ylacetamide
- Structure : Dibenzofuran core substituted with chloroacetamide.
- Properties : High aromaticity from dibenzofuran likely reduces solubility compared to the target compound.
- Applications: Not specified, but dibenzofuran derivatives are studied in materials science and pharmacology .
Key Difference : The dibenzofuran system’s extended conjugation contrasts with the target compound’s nucleoside-like architecture, impacting electronic properties and bioactivity.
(1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide
- Structure: Cyclopentenyl-modified pyrimidine with formylamino and hydroxymethyl groups.
- Molecular Formula : C₁₃H₁₆ClN₅O₃ (MW 325.75 g/mol) .
- Applications: Potential antiviral or anticancer agent due to nucleoside-like features .
Comparison : Shares a pyrimidine core and chloroacetamide group but replaces ribose with a cyclopentenyl ring, altering stereochemistry and hydrophobicity.
Biological Activity
2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C12H15ClN4O5
- Molecular Weight : 304.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is suggested to act as an inhibitor of specific enzymes involved in nucleic acid metabolism and cellular signaling pathways. The presence of both a pyrimidine and a sugar-like moiety in its structure enhances its affinity for nucleic acid targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has shown effectiveness against certain viral infections by inhibiting viral replication processes.
- Antitumor Properties : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Effects : The hydroxyl groups present in the structure contribute to its antioxidant properties, potentially reducing oxidative stress in cells.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antioxidant | Reduction of oxidative stress |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Case Study 1: Antiviral Efficacy
- In vitro studies demonstrated that the compound effectively inhibited the replication of the influenza virus in cultured cells. The mechanism was linked to interference with viral RNA synthesis.
-
Case Study 2: Cancer Cell Apoptosis
- A study conducted on breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis. Flow cytometry analysis revealed increased levels of caspase-3 activity, suggesting a pathway-mediated effect.
-
Case Study 3: Antioxidant Activity
- Research evaluating the antioxidant capacity indicated that the compound scavenged free radicals effectively, showing promise for applications in oxidative stress-related diseases.
Q & A
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation. The oxolane ring’s hydroxyl groups are predicted sites for glucuronidation. Docking studies with UDP-glucuronosyltransferase (UGT) enzymes prioritize in vitro validation using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
